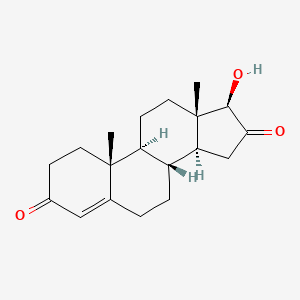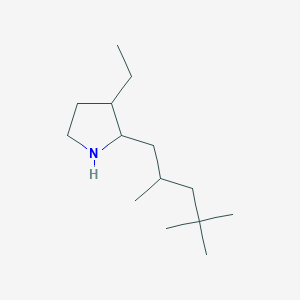
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine is an organic compound with the molecular formula C14H29N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an ethyl group and a 2,4,4-trimethylpentyl group attached to the pyrrolidine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method is the alkylation of pyrrolidine with 2,4,4-trimethylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where pyrrolidine and the alkylating agent are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity. The product is then purified through distillation or chromatography techniques .
化学反応の分析
Types of Reactions
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated pyrrolidine derivatives.
科学的研究の応用
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors .
類似化合物との比較
Similar Compounds
- 2-(2,4,4-Trimethylpentyl)pyrrolidine
- 3-Ethylpyrrolidine
- 2-Ethyl-3-(2,4,4-trimethylpentyl)pyrrolidine
Uniqueness
3-Ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H29N |
|---|---|
分子量 |
211.39 g/mol |
IUPAC名 |
3-ethyl-2-(2,4,4-trimethylpentyl)pyrrolidine |
InChI |
InChI=1S/C14H29N/c1-6-12-7-8-15-13(12)9-11(2)10-14(3,4)5/h11-13,15H,6-10H2,1-5H3 |
InChIキー |
UWIIMVSWLWCKND-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1CC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



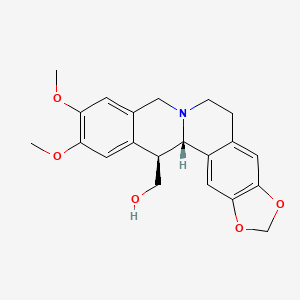
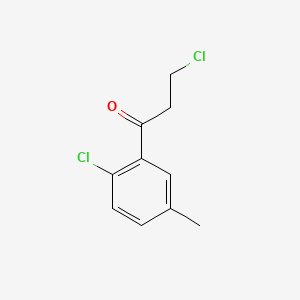
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

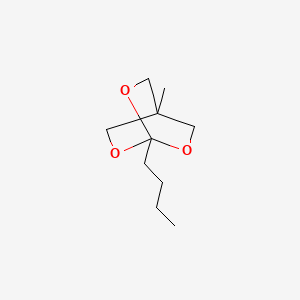
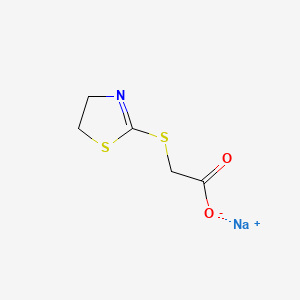
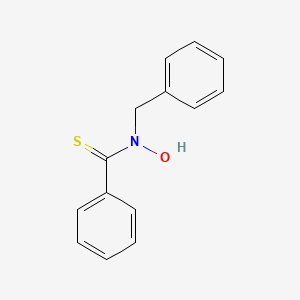
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
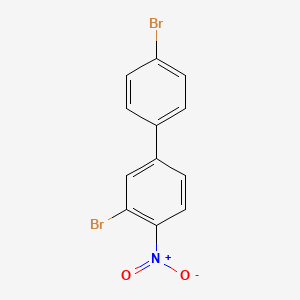
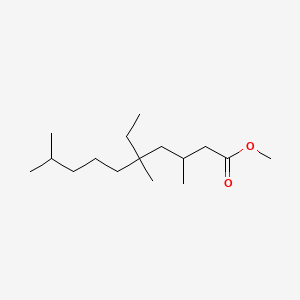
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
